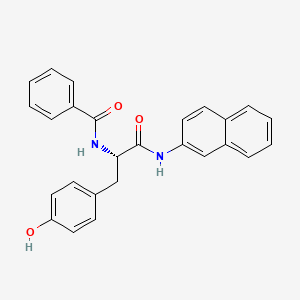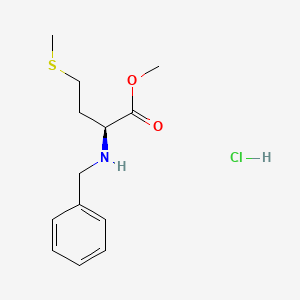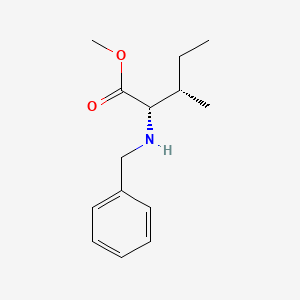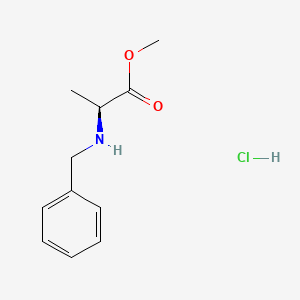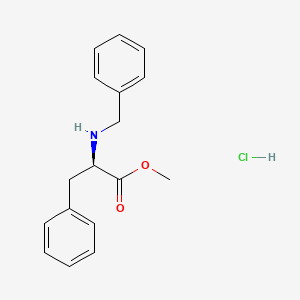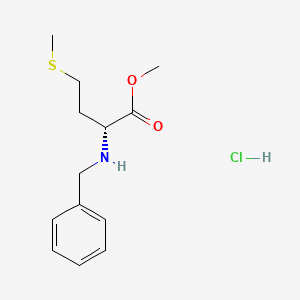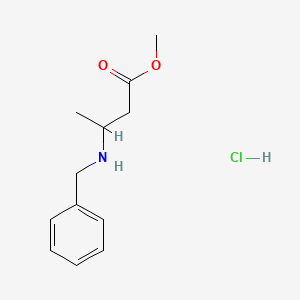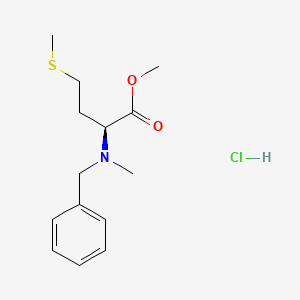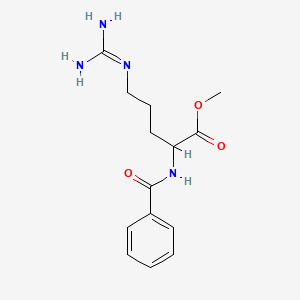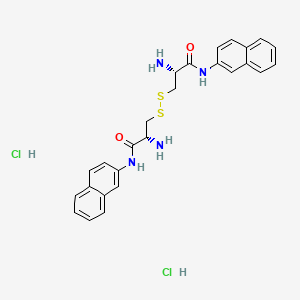
L-胱氨酸双(β-萘酰胺)二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cystine bis(beta-naphthylamide) dihydrochloride: is a chemical compound with the molecular formula C26H26N4O2S2·2HCl and a molecular weight of 563.56 g/mol . It is a derivative of L-cystine, a naturally occurring amino acid, and is often used in biochemical research and various industrial applications.
科学研究应用
L-Cystine bis(beta-naphthylamide) dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to protein structure and function, particularly in the formation and reduction of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including its role in antioxidant defense mechanisms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Cystine bis(beta-naphthylamide) dihydrochloride typically involves the reaction of L-cystine with beta-naphthylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Dissolving L-cystine in an appropriate solvent.
- Adding beta-naphthylamine to the solution.
- Introducing hydrochloric acid to facilitate the reaction.
- Purifying the product through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of L-Cystine bis(beta-naphthylamide) dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of reactants in industrial reactors.
- Continuous monitoring of reaction conditions such as temperature, pH, and concentration.
- Efficient purification techniques to obtain high-purity product suitable for commercial use .
化学反应分析
Types of Reactions: L-Cystine bis(beta-naphthylamide) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in maintaining the structural integrity of proteins.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its thiol form.
Substitution: The amide groups in the compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol and beta-mercaptoethanol are often used.
Substitution: Nucleophiles like hydroxylamine and hydrazine can be employed under mild conditions.
Major Products Formed:
Oxidation: Formation of disulfide-linked dimers.
Reduction: Generation of free thiol groups.
Substitution: Formation of substituted amides.
作用机制
The mechanism of action of L-Cystine bis(beta-naphthylamide) dihydrochloride involves its ability to form and break disulfide bonds. This property is crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways. The formation of disulfide bonds stabilizes protein structures, while their reduction can lead to conformational changes and activation or deactivation of proteins .
相似化合物的比较
L-Cystine: The parent compound, which also forms disulfide bonds but lacks the beta-naphthylamide groups.
L-Cysteine: The reduced form of L-cystine, containing free thiol groups.
N-Acetylcysteine: A derivative of L-cysteine with an acetyl group, used as a mucolytic agent and antioxidant.
Uniqueness: The compound’s ability to form stable disulfide bonds and undergo various chemical reactions makes it a valuable tool in studying protein structure and function .
属性
IUPAC Name |
2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S2.2ClH/c27-23(25(31)29-21-11-9-17-5-1-3-7-19(17)13-21)15-33-34-16-24(28)26(32)30-22-12-10-18-6-2-4-8-20(18)14-22;;/h1-14,23-24H,15-16,27-28H2,(H,29,31)(H,30,32);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTSKSGXHPXOGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100900-22-9 |
Source


|
| Record name | 100900-22-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
